molecular formula C12H19Cl2FN2 B1531193 1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 1258649-78-3

1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride

Cat. No.: B1531193
CAS No.: 1258649-78-3
M. Wt: 281.19 g/mol
InChI Key: NBINQBXQWGDWTJ-UHFFFAOYSA-N
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Description

1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₃FN₂. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound is known for its potential biological activity and is often studied for its effects on biological systems.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with 2-fluorophenyl ethylamine and piperazine. The reaction typically involves the formation of an intermediate compound followed by a cyclization reaction to form the piperazine ring.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the piperazine ring.

Scientific Research Applications

  • Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.

  • Biology: It is studied for its potential biological activity, including its effects on neurotransmitter systems.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of neurological disorders.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)piperazine: Similar structure but lacks the ethyl group.

  • 1-(4-Fluorophenyl)piperazine: Different position of the fluorine atom on the phenyl ring.

  • 1-(3-Fluorophenyl)piperazine: Another positional isomer with the fluorine atom on the meta position.

These compounds share similarities in their core piperazine structure but differ in the position and nature of substituents, leading to variations in their biological activity and applications.

Biological Activity

1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its chemical structure, mechanism of action, biological targets, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H17Cl2FN2C_{12}H_{17}Cl_2FN_2, with a molecular weight of 253.14 g/mol. The compound features a piperazine core substituted with a 2-fluorophenyl group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interactions with neurotransmitter receptors, particularly:

  • Serotonin Receptors : It acts as an agonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. This interaction suggests potential applications in treating depression and anxiety.
  • Dopamine and Norepinephrine Systems : Research indicates that the compound influences dopamine and norepinephrine pathways. For instance, it has been shown to transiently increase dopamine levels in specific brain regions following administration at certain doses .

Biological Activity and Research Findings

The following table summarizes key findings regarding the biological activity of this compound:

StudyDose (mg/kg)EffectObservations
10No effect on monoaminesNo significant change in dopamine or norepinephrine levels
50-250Increased dopamineTransient increase in dopamine content in the caudate nucleus and hypothalamus
VariousAgonist activitySignificant interaction with serotonin receptors, suggesting therapeutic potential

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of various doses of this compound on neurotransmitter levels, it was found that lower doses did not significantly affect monoamine levels. However, higher doses led to a notable increase in dopamine content followed by a decrease, indicating a complex modulatory role on neurotransmitter systems .

Case Study 2: Therapeutic Potential

Due to its agonistic effects on serotonin receptors, this compound is being investigated for its potential in treating mood disorders. The modulation of serotonin pathways could provide new avenues for pharmacological interventions in anxiety and depression.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other piperazine derivatives:

Compound NameStructural FeatureUnique Properties
1-(4-Fluorophenyl)piperazine4-Fluorophenyl groupSimilar receptor interactions
Para-FluorophenylpiperazinePara-substitutedComparable pharmacodynamics
1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochlorideEthyl chain with 3-fluorophenylDifferent binding affinities due to substitution

The presence of the fluorine atom at the 2-position enhances lipophilicity and may alter binding affinity to biological targets compared to other derivatives.

Properties

IUPAC Name

1-[1-(2-fluorophenyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBINQBXQWGDWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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